
2-乙基吡咯
描述
2-Ethylpyrrole is a monosubstituted alkyl pyrrole . It is a conjugated five-membered heterocyclic flavor compound .
Synthesis Analysis
The synthesis of 2-Ethylpyrrole involves the stochastic, Rothemund-type condensation of pyrrole, 2-ethylpyrrole, and arylaldehyde . This yields a 3-ethyl-substituted inverted porphyrin, which readily converts to 3-(1′-hydroxyethyl)- and 3-acetyl-inverted porphyrins .Molecular Structure Analysis
The molecular formula of 2-Ethylpyrrole is C6H9N . The molecular weight is 95.14 .Chemical Reactions Analysis
Upon photoexcitation to the S1 state, a πσ* state, in the range from 238 to 265 nm, 2-Ethylpyrrole undergoes cleavage of the N−H bond .Physical And Chemical Properties Analysis
2-Ethylpyrrole is a liquid at 20°C . It has a density of 0.929 g/mL at 25°C . The boiling point is 164-165°C at 754 mmHg . The refractive index is 1.497 .科学研究应用
Chemical Synthesis
2-Ethylpyrrole is a monosubstituted alkyl pyrrole . It is used in various chemical synthesis processes. For instance, the stochastic, Rothemund-type condensation of pyrrole, 2-ethylpyrrole, and arylaldehyde yields 3-ethyl-substituted inverted porphyrin, which readily converts to 3-(1′-hydroxyethyl)- and 3-acetyl-inverted porphyrins .
Flavor Compound
2-Ethylpyrrole is a conjugated five-membered heterocyclic flavor compound . Its photooxidation reactivity has been investigated, which could have implications for its use in the food and beverage industry .
Excited-State Decay Dynamics
The excited-state decay dynamics of 2-ethylpyrrole following UV excitation in the wavelength range of 254.8–218.0 nm has been investigated in detail using the femtosecond time-resolved photoelectron imaging method . This research could have implications for the development of new materials and technologies in the field of optoelectronics.
Preparation of Other Compounds
2-Ethylpyrrole may be used in the preparation of 1-(3-methoxyphenyl)-2-ethylpyrrole . This indicates its potential use in the synthesis of complex organic compounds, which could have various applications in pharmaceuticals, agrochemicals, and other industries.
Material Science
Given its unique properties, 2-Ethylpyrrole could potentially be used in the development of new materials. Its properties such as boiling point, refractive index, and density could be leveraged in material science research.
Safety and Handling
Understanding the safety and handling of 2-Ethylpyrrole is crucial for its applications in research and industry. It’s classified as an irritant and can cause skin and eye irritation, and may cause respiratory irritation . This information is important for ensuring safe and effective use of this compound in various applications.
作用机制
The ultrafast photodissociation dynamics of 2-Ethylpyrrole is simulated in a fully quantum manner on the S1 and S2 ps* states by the ab initio multiple cloning (AIMC) method . This method treats electrons with accurate electronic structure methods ‘‘on the fly’’, and nuclear dynamics with wavefunction propagation via basis set of Ehrenfest trajectory guided Gaussian wavepackets .
安全和危害
未来方向
属性
IUPAC Name |
2-ethyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-6-4-3-5-7-6/h3-5,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPDDDRNQJNHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165807 | |
| Record name | 1H-Pyrrole, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylpyrrole | |
CAS RN |
1551-06-0 | |
| Record name | 1H-Pyrrole, 2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001551060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary photochemical reaction observed in 2-ethylpyrrole upon UV excitation?
A1: Upon UV excitation to its S1 state (a πσ* state), 2-ethylpyrrole predominantly undergoes N-H bond fission. [, ] This process has been observed across a range of wavelengths (238-265 nm) with an H atom appearance lifetime of approximately 70 fs. []
Q2: How does the N-H bond fission time in 2-ethylpyrrole vary with excitation wavelength and what does this suggest about the mechanism?
A2: Studies have shown the N-H bond fission lifetime in 2-ethylpyrrole remains relatively constant across a range of excitation wavelengths (238-265 nm). [] This insensitivity to photon energy, along with a small kinetic isotope effect, indicates that tunneling is not a dominant factor in the N-H bond cleavage process. []
Q3: What computational methods have been employed to study the photodissociation dynamics of 2-ethylpyrrole?
A3: The ab initio multiple cloning (AIMC) method has been successfully used to simulate the ultrafast photodissociation dynamics of 2-ethylpyrrole on the S1 and S2 πσ* states. [] This method provides a fully quantum mechanical description of the process, treating electrons with accurate electronic structure methods and nuclear dynamics with wavefunction propagation via a basis set of Ehrenfest trajectory guided Gaussian wavepackets. []
Q4: What insights into the N-H dissociation mechanism of 2-ethylpyrrole were gained from AIMC simulations?
A4: AIMC simulations revealed that the experimentally observed dissociation time constant in 2-ethylpyrrole is actually comprised of two components. [] The first component (<50 fs) arises from molecules with sufficient energy in the N-H stretch coordinate to overcome the dissociation barrier almost immediately. [] The second, slower component comes from molecules that require exploration of the potential energy surface before finding a pathway around the barrier to dissociate. [] This two-component mechanism, masked in experiments due to laser pulse widths, highlights the power of computational methods like AIMC in elucidating detailed reaction dynamics. []
Q5: What is the fate of the radical co-fragment produced during the photodissociation of 2-ethylpyrrole?
A5: Following N-H bond fission in 2-ethylpyrrole, the 2-ethylpyrrolyl radical co-fragment is initially formed in the electronically excited D1(B1) state. [] This excited radical then decays to its ground state D0(A2) through a conical intersection with a time constant of 2.5 ps. []
Q6: How does the reactivity of 2-ethylpyrrole with singlet oxygen compare to other heterocyclic compounds?
A6: 2-Ethylpyrrole exhibits high reactivity with singlet oxygen, surpassing both 2-ethylfuran and 2-ethylthiophene. [] Within a series of substituted pyrroles, the reactivity order follows: 2-ethylpyrrole > 2-acetylpyrrole > 2-formylpyrrole. [] This reactivity pattern is attributed to the electron density at the C-1 and C-4 positions of the heterocyclic ring. []
Q7: What are the major products formed during the pyrolysis of 2-ethyl-5-methyl-1-pyrroline?
A7: Pyrolysis of 2-ethyl-5-methyl-1-pyrroline (1) yields several products, with the major ones being 2,5-dimethylpyrrole, 2-ethyl-5-methylpyrrole, and 2-ethylpyrrole. [] The proposed initial steps in these thermal reactions involve the loss of either a hydrogen atom or methyl radicals. []
Q8: Can 2-ethylpyrrole be used as a building block in organic synthesis?
A8: Yes, 2-ethylpyrrole serves as a starting material for the synthesis of various compounds. For instance, it can be employed in a direct synthesis route for 3-substituted inverted porphyrins. [] Additionally, it acts as a precursor in the preparation of 1,5-diphenyl and 1,5-diaryl-2-ethylpyrrole derivatives, which are being investigated for their potential as novel antimicrobial agents against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis. []
Q9: What are the products identified from the thermal decomposition of plasma-polymerized pyrrole (PPPy)?
A9: Pyrolysis gas chromatography/mass spectrometry (GC/MS) analysis of PPPy revealed nitriles with less than four carbons and alkyl pyrroles as the main thermal decomposition products. [] Importantly, the detection of only monosubstituted alkyl pyrroles, such as 2-methylpyrrole and 2-ethylpyrrole, suggests that PPPy primarily consists of monosubstituted pyrrole rings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




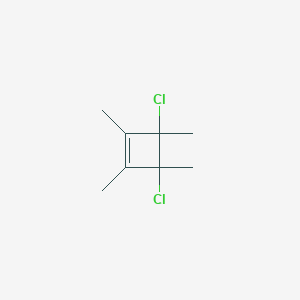
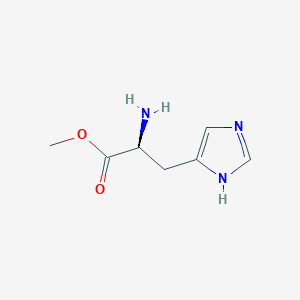

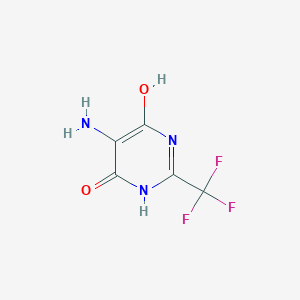


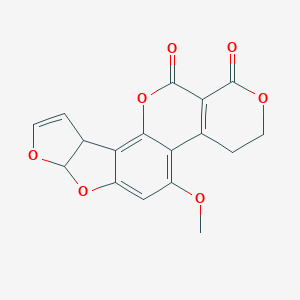




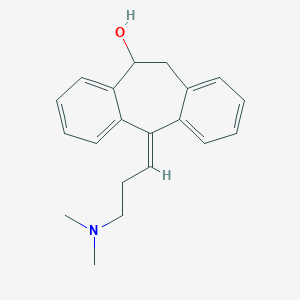
![[(Z)-[(Z)-3-phenylbut-2-enylidene]amino]urea](/img/structure/B73648.png)